ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

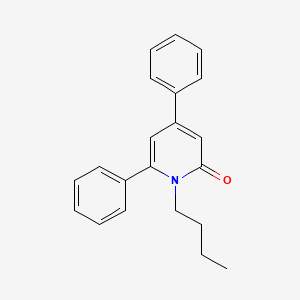

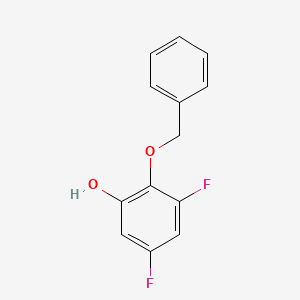

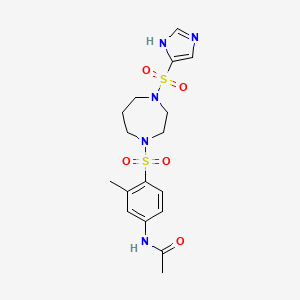

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate, also known as Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, is a chemical compound with the molecular formula C10H16N2O2 . It is an intermediate for the synthesis of Sildenafil, a phosphodiesterase V inhibitor .

Synthesis Analysis

The synthesis of ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate and its analogues has been reported in the literature . It is synthesized through a series of reactions involving acetylenic ketones and methylhydrazine or aryl hydrazines in ethanol . This process involves the sequential formation of ketones, β-diketones, and subsequent heterocyclization with hydrazine .Molecular Structure Analysis

The molecular structure of ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is characterized by a pyrazole ring substituted with ethyl, methyl, and propyl groups . The InChI code for this compound is 1S/C10H16N2O2/c1-4-6-8-7-9 (12 (3)11-8)10 (13)14-5-2/h7H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is a light yellow liquid . It has a molecular weight of 196.25 Da . The compound is stable under normal conditions and should be stored at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers have explored its potential in drug discovery due to its structural versatility and biological activity. Some notable applications include:

- Antibacterial Agents : Derivatives of this pyrazole scaffold have demonstrated antibacterial properties, making them promising candidates for combating bacterial infections .

- Anti-Inflammatory Drugs : Certain ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate derivatives exhibit anti-inflammatory effects, which could contribute to the development of new anti-inflammatory medications .

- Analgesics : Researchers have investigated pyrazole derivatives for their pain-relieving properties, potentially leading to improved analgesic drugs .

- Anticancer Compounds : The pyrazole scaffold has been explored as a platform for developing anticancer agents. These compounds may inhibit tumor growth or enhance chemotherapy efficacy .

- Herbicides : Scientists have studied pyrazole-based herbicides for weed control in agriculture. These compounds may selectively target unwanted plants while sparing crops .

- Insecticides : Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate derivatives could serve as insecticides, protecting crops from pests and enhancing agricultural productivity .

Coordination Chemistry and Metal Complexes

Pyrazole derivatives are known for their ability to coordinate with metal ions, forming stable complexes. This property has implications in various fields:

- Catalysis : Researchers have explored pyrazole-metal complexes as catalysts in chemical reactions. These complexes can enhance reaction rates and selectivity .

- Bioinorganic Chemistry : The interaction of pyrazole derivatives with metal ions is relevant to understanding biological processes involving metalloenzymes and metalloproteins .

Organometallic Chemistry

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate derivatives can participate in organometallic reactions, leading to interesting applications:

- Transition Metal Complexes : These compounds can form stable complexes with transition metals, influencing their reactivity and properties .

- C-H Activation : Pyrazole-based ligands play a role in C-H activation reactions, which are essential in synthetic chemistry .

Green Synthesis and Sustainable Chemistry

Researchers have explored environmentally friendly methods for synthesizing pyrazole derivatives:

- Microwave-Assisted Synthesis : Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate can be efficiently synthesized using microwave irradiation, reducing reaction times and energy consumption .

- Multicomponent Reactions : Strategies like multicomponent reactions allow for the rapid assembly of pyrazole scaffolds, contributing to sustainable synthesis .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Mecanismo De Acción

Target of Action

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is an intermediate in the synthesis of Sildenafil , a phosphodiesterase V inhibitor . This suggests that the compound’s primary target could be the phosphodiesterase V enzyme .

Mode of Action

This inhibition could result in an increase in cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation, similar to the action of Sildenafil .

Biochemical Pathways

The compound likely affects the cGMP-specific phosphodiesterase type 5 (PDE5) pathway . By inhibiting PDE5, it prevents the degradation of cGMP, leading to an increase in cGMP levels. This, in turn, activates protein kinase G, which leads to a decrease in intracellular calcium levels and smooth muscle relaxation .

Pharmacokinetics

These could include good absorption, metabolism by hepatic enzymes, and excretion in the feces and urine .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve an increase in cGMP levels, leading to smooth muscle relaxation and vasodilation . This could potentially be used to treat conditions like erectile dysfunction and pulmonary arterial hypertension, similar to Sildenafil.

Propiedades

IUPAC Name |

ethyl 5-methyl-2-propylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-12-9(7-8(3)11-12)10(13)14-5-2/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDLMFFGOHZYEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B2912195.png)

![Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2912196.png)

![(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl](/img/structure/B2912203.png)

![2-[(2,4-Dimethylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2912206.png)

![2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione](/img/structure/B2912211.png)